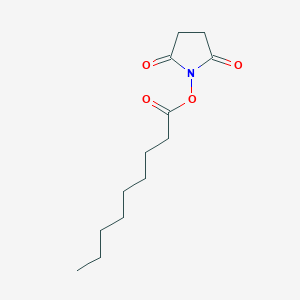

2,5-Dioxopyrrolidin-1-yl nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQHBHMRZFPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90761653 | |

| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104943-23-9 | |

| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as N-succinimidyl nonanoate or NHS-nonanoate, is an amine-reactive chemical crosslinker. It belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely utilized in bioconjugation, diagnostics, and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

This compound is an activated ester of nonanoic acid.[1] The N-hydroxysuccinimide moiety serves as a good leaving group, facilitating the acylation of primary and secondary aliphatic amines under mild conditions to form stable amide bonds.[1] This reactivity makes it a valuable tool for introducing a nine-carbon aliphatic chain onto biomolecules such as proteins, peptides, and modified oligonucleotides. The lipophilic nature of the nonanoyl group can be leveraged to modify the hydrophobicity of target molecules, potentially influencing their solubility, membrane permeability, or interaction with other biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 104943-23-9 | [1] |

| Molecular Formula | C₁₃H₂₁NO₄ | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) nonanoate | |

| Appearance | White to off-white crystalline solid (typical for NHS esters) | |

| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in aqueous buffers. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of nonanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2]

General Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on common methods for NHS ester synthesis.[2][3]

Materials:

-

Nonanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Filter paper

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve nonanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filtration: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of fresh anhydrous DCM or THF.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.

-

Drying and Storage: Dry the purified product under vacuum. Store the final product, this compound, in a desiccator at low temperature (-20°C is recommended for long-term storage) to prevent hydrolysis.

Mechanism of Action and Bioconjugation

Reaction Mechanism

The primary application of this compound is the acylation of primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release the N-hydroxysuccinimide leaving group.

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Protocol for Bioconjugation

This protocol provides a general procedure for the conjugation of this compound to a protein. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be between 7.2 and 8.5 for efficient conjugation.

-

Prepare NHS Ester Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution with gentle stirring. The molar ratio of NHS ester to protein will depend on the number of available primary amines on the protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess reagent and byproducts (N-hydroxysuccinimide and quenched NHS ester) by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as mass spectrometry or spectrophotometric assays if the nonanoyl group contains a chromophore.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several areas of scientific research:

-

Modification of Protein Hydrophobicity: The introduction of the C9 alkyl chain can increase the lipophilicity of proteins, which can be useful for studying protein-membrane interactions or for enhancing the delivery of protein therapeutics.

-

Development of Antibody-Drug Conjugates (ADCs): The nonanoyl linker can be a component of more complex linker systems in ADCs, potentially influencing the stability and pharmacokinetic properties of the conjugate.

-

Surface Immobilization: Biomolecules modified with this reagent can be immobilized on hydrophobic surfaces for the development of biosensors and diagnostic assays.

-

Peptide Synthesis: It can be used to acylate the N-terminus of peptides to introduce a lipid moiety, creating lipopeptides with potential applications in drug delivery and immunology.[4]

Conclusion

This compound is a valuable and versatile reagent for the modification of biomolecules. Its ability to efficiently introduce a lipophilic nonanoyl group via a stable amide bond provides researchers with a powerful tool for a wide range of applications in drug development, diagnostics, and fundamental biological research. This guide has provided a comprehensive overview of its properties, synthesis, and use, including detailed experimental protocols to facilitate its application in the laboratory.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,5-Dioxopyrrolidin-1-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester derivative of nonanoic acid. This compound is a valuable reagent in bioconjugation and drug development, facilitating the attachment of a nine-carbon aliphatic chain to biomolecules.

Core Chemical Properties

This compound is an activated ester designed for the acylation of primary amines under mild conditions.[1] The electron-withdrawing nature of the succinimidyl group makes the ester carbonyl highly susceptible to nucleophilic attack, enabling efficient conjugation to proteins, peptides, and other amine-containing molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₄ | [2] |

| Molecular Weight | 255.31 g/mol | [1] |

| CAS Number | 104943-23-9 | [1] |

| Predicted Boiling Point | 348.4 ± 25.0 °C | [2] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [2] |

| Storage | Store at room temperature in an inert atmosphere. | [2] |

Synthesis and Reactivity

The synthesis of this compound, like other NHS esters, typically involves the activation of the corresponding carboxylic acid (nonanoic acid) with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide.[]

General Synthesis Protocol for N-Hydroxysuccinimide Esters

This protocol outlines a general method for the synthesis of NHS esters.

Materials:

-

Carboxylic acid (e.g., nonanoic acid)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate, or Tetrahydrofuran)

-

Stirring apparatus

-

Filtration setup

Methodology:

-

Dissolve the carboxylic acid and N-hydroxysuccinimide in the anhydrous solvent in a clean, dry flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the carbodiimide coupling agent (DCC or EDC) in the same solvent to the reaction mixture with continuous stirring.

-

Allow the reaction to stir in the ice bath for one hour, and then let it warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, if DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. If EDC is used, the byproduct is water-soluble and can be removed during the workup.

-

Wash the filtrate with an appropriate aqueous solution (e.g., 5% NaHCO₃, water, and brine) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester.

-

Purify the crude product by recrystallization or column chromatography.

Bioconjugation and Experimental Protocols

This compound is primarily used to introduce a lipophilic nine-carbon chain into biomolecules, which can be advantageous for applications such as targeted drug delivery or modifying the pharmacokinetic properties of a therapeutic protein. The NHS ester reacts specifically with primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine residues, to form a stable amide bond.[4][5]

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester to a protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[6]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[5][6]

-

Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is an 8-fold molar excess for mono-labeling.[6] Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[5][7] The optimal reaction time and temperature may need to be determined empirically.

-

Quench the Reaction: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and byproducts from the conjugated protein using a suitable purification method, such as size-exclusion chromatography or dialysis.[6]

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental reaction mechanism of an NHS ester with a primary amine and a typical experimental workflow for protein labeling.

References

The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry

For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) ester chemistry represents a foundational and versatile tool for the covalent modification of biomolecules. Its simplicity, efficiency, and selectivity for primary amines have established it as a workhorse in applications ranging from fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs). This in-depth guide explores the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their bioconjugation endeavors.

The Chemistry of Activation and Coupling

N-hydroxysuccinimide esters are highly reactive compounds designed to readily couple with primary amino groups (-NH2) found on biomolecules, most notably the N-terminus of proteins and the side chains of lysine residues.[1][] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester.[][3] This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[][3]

The formation of the NHS ester itself is typically achieved by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] This two-step process allows for the creation of amine-reactive molecules from a wide array of compounds bearing a carboxyl group.[6]

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 5. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

The Enduring Workhorse of Bioconjugation: A Technical Guide to NHS Esters

For decades, N-hydroxysuccinimide (NHS) esters have remained a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. This technical guide provides an in-depth exploration of the history, chemical principles, and practical applications of NHS esters for researchers, scientists, and drug development professionals.

A Historical Perspective: From Peptide Synthesis to Bioconjugation Mainstay

The journey of NHS esters began in the realm of peptide synthesis. Initially developed as activating agents to facilitate the formation of amide bonds between amino acids, their potential for broader applications in modifying biomolecules was quickly recognized. Their relative stability in aqueous environments compared to other activated esters, coupled with their high reactivity towards primary amines, positioned them as ideal candidates for bioconjugation. This led to their widespread adoption for labeling proteins with fluorescent dyes, attaching drugs to antibodies to create antibody-drug conjugates (ADCs), and functionalizing surfaces for immunoassays and other diagnostic applications.

The Chemical Foundation of NHS Ester Reactivity

The utility of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH₂) found on biomolecules, such as the N-terminus of a polypeptide chain and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.

dot

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

A critical factor influencing the efficiency of this reaction is pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1] At lower pH values, the primary amines are protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, reducing the conjugation yield.

Quantitative Data on NHS Ester Stability and Reactivity

The stability of NHS esters is a crucial consideration for successful bioconjugation. Hydrolysis is the primary competing reaction that deactivates the NHS ester. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters at Different pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data compiled from multiple sources.[2]

The choice between a standard NHS ester and its water-soluble analog, sulfo-NHS ester, also impacts stability and experimental design. While standard NHS esters often require dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before addition to the aqueous reaction mixture, sulfo-NHS esters contain a sulfonate group that imparts water solubility, allowing for a completely aqueous reaction. Generally, sulfo-NHS esters exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.

Table 2: Comparison of NHS and Sulfo-NHS Esters

| Feature | NHS Ester | Sulfo-NHS Ester |

| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO) | Soluble in aqueous buffers |

| Membrane Permeability | Permeable to cell membranes | Impermeable to cell membranes |

| Stability | Generally lower in aqueous solution | Slightly higher in aqueous solution |

| Applications | Intracellular labeling, general bioconjugation | Cell surface labeling, general bioconjugation |

Experimental Protocols

General Protocol for Synthesis of an NHS Ester from a Carboxylic Acid using DCC

This protocol describes a general method for activating a carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

Materials:

-

Carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Stir bar and magnetic stir plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Dissolve the carboxylic acid and a slight molar excess (1.1-1.2 equivalents) of NHS in the anhydrous organic solvent in a clean, dry flask.

-

Cool the solution in an ice bath with stirring.

-

Add a slight molar excess (1.1-1.2 equivalents) of DCC to the cooled solution.

-

Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.

-

Remove the DCU precipitate by filtration.

-

Wash the filtrate with a small amount of cold solvent.

-

The resulting solution contains the NHS ester. The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

General Protocol for Labeling a Protein with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

-

Protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)

-

NHS ester reagent dissolved in an organic solvent (e.g., DMF or DMSO)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS). The optimal pH is typically between 7.2 and 8.5.

-

Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMF or DMSO). This should be prepared immediately before use as NHS esters are susceptible to hydrolysis.

-

Add the NHS ester solution to the protein solution while gently vortexing or stirring. The molar ratio of NHS ester to protein will need to be optimized depending on the desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the NHS ester.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light if using a fluorescent dye.

-

Quench the reaction by adding a quenching reagent (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Advanced Application: Proximity Labeling using TurboID

A powerful application of NHS ester chemistry is in proximity labeling techniques, such as TurboID. This method allows for the identification of proteins in close proximity to a protein of interest within a living cell. The protein of interest is fused to an engineered biotin ligase (TurboID) which, in the presence of biotin and ATP, generates a highly reactive biotin-NHS ester intermediate. This intermediate diffuses a short distance and covalently labels primary amines on nearby proteins. The biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.

dot

Caption: Workflow for TurboID-based proximity labeling.

Conclusion

N-hydroxysuccinimide esters have proven to be an indispensable tool in the field of bioconjugation. Their robust and selective chemistry, coupled with their versatility, has enabled countless advances in basic research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, reaction conditions, and stability is paramount for their successful implementation. As new challenges and opportunities arise in the life sciences, the enduring utility of NHS esters ensures they will remain a vital component of the bioconjugation toolbox for the foreseeable future.

References

A Technical Guide to Primary Amine Acylation using 2,5-Dioxopyrrolidin-1-yl nonanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester of nonanoic acid. It is a valuable reagent for the acylation of primary amines, enabling the introduction of a nine-carbon aliphatic chain onto proteins, peptides, and other biomolecules.[1] This modification is instrumental in altering hydrophobicity, developing antibody-drug conjugates (ADCs), and labeling molecules for functional studies.[1][2] This document details the chemical properties, reaction mechanisms, experimental protocols, and critical factors influencing the efficiency of acylation.

Introduction

This compound, also known as NHS-nonanoate, is an activated ester designed for the straightforward and efficient acylation of primary aliphatic amines.[1][3] The core of its functionality lies in the N-hydroxysuccinimide (NHS) group, which serves as an excellent leaving group, facilitating the formation of a stable amide bond with a primary amine under mild conditions.[1] This reaction is highly selective for primary amines, such as the N-terminal alpha-amine of a protein or the epsilon-amine of lysine residues.[3] The attachment of the nonanoyl (a nine-carbon alkyl) chain can be used to modulate the physicochemical properties of the target molecule, for instance, by increasing its hydrophobicity. This guide serves as a technical resource for researchers employing NHS-nonanoate in bioconjugation, drug delivery system development, and proteomic studies.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these properties is crucial for designing experiments, including solvent selection and reaction setup.

| Property | Value | Reference |

| CAS Number | 104943-23-9 | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| Chemical Formula | C13H21NO4 | N/A |

| InChI Key | OVQHBHMRZFPJME-UHFFFAOYSA-N | [1] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3][5] |

Mechanism of Acylation

The acylation of a primary amine with this compound is a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The electron-withdrawing nature of the succinimidyl group makes this carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] The subsequent collapse of the tetrahedral intermediate results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Experimental Protocol: Acylation of a Model Protein

This section provides a general protocol for the acylation of primary amines on a protein, such as Bovine Serum Albumin (BSA), using this compound.

Materials and Reagents

-

Protein of interest (e.g., BSA)

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0; or Phosphate-Buffered Saline (PBS), pH 7.4)[3][5]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., desalting column) for purification[3]

Reagent Preparation

-

Protein Solution: Prepare a 5-20 mg/mL solution of the protein in the chosen reaction buffer.[3]

-

NHS-nonanoate Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[5] NHS esters are susceptible to hydrolysis, so fresh preparation is critical.[6]

Acylation Procedure

-

Add the desired molar excess of the NHS-nonanoate stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and may require empirical determination.[3]

-

Gently mix the reaction by pipetting or vortexing.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C for a longer duration (e.g., overnight) for sensitive proteins.[3][6]

-

(Optional) Quench the reaction by adding the quenching buffer to consume any unreacted NHS-nonanoate.

Purification

-

Separate the acylated protein conjugate from excess reagent and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS).[3]

Experimental Workflow Diagram

Critical Parameters and Troubleshooting

The success of the acylation reaction is dependent on several factors. Careful control of these parameters is necessary to achieve desired outcomes and avoid side reactions.

Key Reaction Parameters

| Parameter | Recommendation | Rationale |

| pH | 7.2 - 9.0 | The primary amine must be deprotonated (nucleophilic) to react. At lower pH, amines are protonated and non-reactive. At pH > 9.0, hydrolysis of the NHS ester becomes a significant competing reaction.[3] |

| Buffer Choice | Amine-free buffers (e.g., bicarbonate, phosphate, borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[3] |

| Molar Excess | Variable (e.g., 5-20 fold molar excess over protein) | A higher excess drives the reaction towards completion but also increases the risk of non-specific modifications and protein precipitation. This should be optimized for each specific application.[3][7] |

| Hydrolysis | Use freshly prepared NHS-nonanoate solution. Minimize exposure to aqueous conditions before addition to the protein. | The NHS ester is susceptible to hydrolysis, which inactivates the reagent. The half-life decreases significantly as pH increases. |

| Side Reactions | Be aware of potential acylation of hydroxyl-containing amino acids (serine, threonine, tyrosine) at high NHS ester concentrations. These ester bonds can be selectively cleaved. | While the reaction is highly selective for primary amines, side reactions can occur.[7][8] A method involving incubation in a boiling water bath has been reported to hydrolyze these less stable ester linkages while preserving the amide bonds formed with primary amines.[7][8] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Acylation Yield | 1. Hydrolyzed NHS-nonanoate reagent.2. Incorrect buffer pH (too low).3. Presence of amine-containing buffer components.4. Insufficient molar excess of the reagent. | 1. Prepare NHS-nonanoate solution immediately before use.2. Ensure reaction buffer pH is between 7.2 and 9.0.3. Use an amine-free buffer like PBS or bicarbonate.4. Perform a titration experiment to determine the optimal molar excess.[3] |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. High degree of acylation altering protein solubility.3. Protein instability in the reaction buffer. | 1. Keep the volume of the added NHS-nonanoate stock solution low (<10% of total volume).2. Reduce the molar excess of the NHS-nonanoate.3. Screen for a more suitable buffer or add stabilizers like 6 M guanidine-HCl.[7][8] |

| Non-specific Modification | 1. High pH (>9.0).2. Very high molar excess of NHS-nonanoate. | 1. Lower the reaction pH to the 7.5-8.5 range.2. Reduce the molar excess of the reagent.3. Consider post-reaction treatment (e.g., heat) to reverse ester-linked modifications on hydroxyl groups if necessary.[7] |

Conclusion

This compound is a potent and versatile reagent for the specific acylation of primary amines. Its ability to introduce a nonanoyl moiety makes it a valuable tool in drug development, proteomics, and the functional modification of biomolecules. By understanding the reaction mechanism and carefully controlling key experimental parameters such as pH, buffer composition, and reagent concentration, researchers can achieve efficient and specific conjugation, enabling a wide range of applications.

References

- 1. This compound | 104943-23-9 | Benchchem [benchchem.com]

- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. nbinno.com [nbinno.com]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Amino Acids for Researchers and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are among the most prevalent and versatile reagents in bioconjugation chemistry, pivotal for the covalent modification of proteins, peptides, and other biomolecules. Their utility stems from their ability to form stable amide bonds with primary amino groups under relatively mild aqueous conditions. This technical guide provides a comprehensive overview of the reactivity of NHS esters with amino acids, offering insights into the kinetics, reaction conditions, and potential side reactions that are critical for the successful design and execution of bioconjugation strategies in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs).

Core Principles of NHS Ester Reactivity

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.

The efficiency of this reaction is primarily governed by two competing factors: the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis, where the NHS ester reacts with water. The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry. It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards NHS esters.[1][2][3][4]

-

Optimal pH (7.2-8.5): This pH range represents a compromise. It is slightly basic enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (-NH2) to facilitate the reaction, while not being so alkaline as to excessively accelerate the competing hydrolysis of the NHS ester.[5][6][7][][9] The optimal pH for most NHS ester labeling reactions is often cited as 8.3-8.5.[1][4][9]

-

High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly reduce the yield of the desired conjugate.[1][2][3][7]

Reactivity with Amino Acid Residues

While NHS esters are highly selective for primary amines, they can also react with other nucleophilic amino acid side chains, particularly under certain conditions. Understanding this reactivity profile is crucial for predicting potential side products and optimizing reaction specificity.

Primary Targets: Lysine and the N-Terminus

The primary sites of reaction for NHS esters on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[5][6][10][11] Lysine residues are often abundant on the surface of proteins, making them readily accessible for conjugation.[10] The relative reactivity of the N-terminal α-amine compared to the lysine ε-amine is pH-dependent due to differences in their pKa values. The N-terminus generally has a lower pKa (around 7.7) than the lysine side chain (around 10.5), meaning at a near-physiological pH, the N-terminus is more nucleophilic.[12]

Secondary Targets and Side Reactions

Under certain conditions, particularly when primary amines are scarce or inaccessible, NHS esters can react with other nucleophilic residues. These side reactions are generally less efficient and the resulting linkages can be less stable than amide bonds.

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these amino acids can be acylated by NHS esters, forming ester bonds. This reaction is more significant at lower pH values (around 6.0) where primary amines are protonated and less reactive.[13][14] However, these O-acylations are generally less stable than the amide bonds formed with lysines and can be hydrolyzed.[6][11][14][15]

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage.[14][16] However, this reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.[16]

-

Histidine and Arginine: While less common, reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported, though these reactions are generally considered minor side reactions.[14]

Quantitative Data on Reactivity and Stability

| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |

| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable |

| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable |

| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate (favored at pH < 7) | Ester | Labile |

| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low to Moderate | Ester | Labile |

| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile |

| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile |

| Arginine | Guanidinium | Very Low | Acyl-guanidinium | Labile |

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters.

The stability of the NHS ester itself in aqueous solution is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4-5 hours |

| 7.0 | 4°C | 4-5 hours |

| 8.0 | Room Temperature | 1 hour |

| 8.6 | 4°C | 10 minutes |

Table 2: Half-life of NHS Esters in Aqueous Solution. [7][12][17]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).

Materials:

-

Protein of interest in a suitable buffer (e-g., phosphate-buffered saline, PBS)

-

NHS ester reagent

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)[4]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[4] If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).[4]

-

Reaction Setup: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The optimal molar excess will vary depending on the protein and the desired degree of labeling and may require empirical determination. A common starting point is a 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[4] Protect from light if using a light-sensitive NHS ester.

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM.[7] This will react with any remaining NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated protein using a size-exclusion chromatography column or dialysis.

-

Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugated protein.

Protocol for Determining the Degree of Labeling (DOL)

The DOL, or the average number of conjugated molecules per protein, can be determined spectrophotometrically if the conjugated molecule has a distinct absorbance spectrum.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the conjugated molecule (Aₘₐₓ).

-

Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the concentration of the conjugated molecule: Label Concentration (M) = Aₘₐₓ / ε_label where ε_label is the molar extinction coefficient of the conjugated molecule at its Aₘₐₓ.

-

Calculate the DOL: DOL = Label Concentration / Protein Concentration

Visualizing Workflows and Relationships

NHS Ester Reaction Mechanism

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for protein labeling with NHS esters.

Conclusion

NHS esters remain a cornerstone of bioconjugation due to their reliability and the stability of the resulting amide bonds. A thorough understanding of their reactivity, particularly the influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations. While highly selective for primary amines, researchers and drug development professionals must be cognizant of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates. By carefully controlling reaction conditions and employing robust purification and analytical methods, NHS ester chemistry can be effectively harnessed to create well-defined and functional bioconjugates for a wide array of scientific and therapeutic applications.

References

- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raineslab.com [raineslab.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities [agris.fao.org]

- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

- 17. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide on the Lipophilicity of 2,5-Dioxopyrrolidin-1-yl nonanoate and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of the lipophilicity of 2,5-Dioxopyrrolidin-1-yl nonanoate, an N-hydroxysuccinimide (NHS) ester functionalized with a nine-carbon alkyl chain. This document explores the quantitative measures of its lipophilicity, the implications of this property for its applications in bioconjugation and drug delivery, and detailed experimental protocols for its synthesis and lipophilicity determination.

Introduction to Lipophilicity and its Significance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its pharmacokinetic and pharmacodynamic properties. In drug development, a molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, governs its ability to cross biological membranes, interact with protein targets, and its overall bioavailability. For bioconjugation reagents like this compound, lipophilicity can influence reaction kinetics, protein solubility, and the properties of the resulting conjugate. The introduction of a nonanoate chain significantly increases the lipophilicity of the N-hydroxysuccinimide core, leading to distinct and impactful characteristics.

Physicochemical Properties of this compound

The chemical structure of this compound consists of a hydrophilic N-hydroxysuccinimide (NHS) ester group and a lipophilic nine-carbon nonanoate tail. This amphipathic nature is central to its utility.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |

| 2,5-Dioxopyrrolidin-1-yl pentanoate | C9H13NO4 | 199.20 | 0.6[1] |

| 2,5-Dioxopyrrolidin-1-yl octanoate | C12H19NO4 | 241.28 | 2.2[2] |

| This compound | C13H21NO4 | 255.31 | ~2.7 (estimated) |

| 2,5-Dioxopyrrolidin-1-yl dodecanoate | C16H27NO4 | 297.39 | Not available |

Note: The logP for this compound is an estimation based on the trend observed with increasing alkyl chain length.

Implications of Lipophilicity

The pronounced lipophilicity of this compound, conferred by its C9 alkyl chain, has several important implications for its use in research and drug development.

-

Enhanced Cell Membrane Permeability: The lipophilic nonanoate tail can facilitate the passive diffusion of molecules conjugated with this reagent across the lipid bilayers of cell membranes. This is particularly advantageous for intracellular drug delivery, allowing for the transport of otherwise membrane-impermeable therapeutic agents.

-

Improved Oral Bioavailability: For small molecule drugs, increased lipophilicity can lead to better absorption from the gastrointestinal tract, potentially improving oral bioavailability. By incorporating the nonanoate moiety, the overall lipophilicity of a drug candidate can be modulated.

-

Protein and Biomolecule Interactions: In the context of bioconjugation, the lipophilic tail can influence the folding, stability, and aggregation of the target protein. It may also promote interactions with hydrophobic pockets on proteins or other biomolecules, which can be leveraged for targeted labeling or to modulate biological activity.

-

Solubility Considerations: While enhancing lipid solubility, the increased lipophilicity may decrease aqueous solubility. This is a critical consideration in formulation development and for in vitro assays, where maintaining the solubility of the reagent and the resulting conjugate is essential.

Mandatory Visualizations

Caption: Chemical structure of this compound highlighting its hydrophilic and lipophilic regions.

Caption: General workflow of a bioconjugation reaction using an NHS ester.

Caption: Conceptual diagram of enhanced membrane interaction due to lipophilicity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-hydroxysuccinimide esters from carboxylic acids using a carbodiimide coupling agent.[3][4][5][6]

Materials:

-

Nonanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO4), anhydrous

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round bottom flask, dissolve nonanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent. If EDC was used, the urea byproduct is water-soluble and can be removed during the workup.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a rapid and reliable way to estimate the logP value of a compound by correlating its retention time on a reversed-phase column with those of known standards.[7][8][9]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.4)

-

A series of standard compounds with known logP values that bracket the expected logP of the analyte.

-

This compound sample

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase and Standards: Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v). Prepare stock solutions of the standard compounds and the test compound (this compound) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions: Set the column temperature (e.g., 25 °C) and the flow rate (e.g., 1 mL/min). Set the UV detector to a wavelength where the compounds have adequate absorbance (e.g., 210 nm).

-

Determination of Dead Time (t0): Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column dead time.

-

Injection of Standards and Sample: For each mobile phase composition, inject the standard compounds and the test compound. Record the retention time (tR) for each compound.

-

Calculation of the Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (tR - t0) / t0.

-

Determination of log k'w: For each compound, plot log k' versus the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 100% water (0% acetonitrile) to obtain the intercept, which is log k'w.

-

Calibration Curve: Plot the log k'w values of the standard compounds against their known logP values. Perform a linear regression to obtain a calibration curve.

-

Determination of the logP of the Test Compound: Using the log k'w value of this compound, calculate its logP value from the calibration curve equation.

Conclusion

This compound is a valuable chemical tool whose utility is significantly shaped by its lipophilic character. The nine-carbon nonanoate chain imparts a high degree of lipophilicity, which can be strategically employed to enhance the membrane permeability and potentially the oral bioavailability of conjugated molecules. This technical guide has provided a quantitative estimation of its lipophilicity, discussed the key implications for its application in drug delivery and bioconjugation, and offered detailed protocols for its synthesis and lipophilicity determination. A thorough understanding of these principles will enable researchers and scientists to effectively utilize this compound in the development of novel therapeutics and research agents.

References

- 1. 2,5-Dioxopyrrolidin-1-yl pentanoate | C9H13NO4 | CID 13896427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dioxopyrrolidin-1-YL octanoate | C12H19NO4 | CID 3542774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,5-Dioxopyrrolidin-1-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as NHS-nonanoate, is an amine-reactive chemical probe used for the covalent modification of proteins. This reagent consists of a nonanoic acid moiety, a nine-carbon aliphatic chain, activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts specifically with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues, to form stable amide bonds.[1][2][3][4] This modification, a form of fatty acylation, introduces a hydrophobic nine-carbon chain onto the protein surface.

The addition of a lipid chain can be instrumental in studying and modulating a protein's interaction with biological membranes, understanding the role of lipidation in cellular signaling, and developing novel therapeutic strategies.[5][6][7] This document provides detailed protocols for labeling proteins with this compound, along with application notes and troubleshooting guidance.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

Diagram of the chemical reaction:

Experimental Protocols

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

-

Spectrophotometer or protein assay reagents

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

-

Preparation of Protein Solution:

-

Dissolve or dialyze the protein of interest into the reaction buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.

-

-

Preparation of NHS-Nonanoate Stock Solution:

-

Calculation of Reagent Molar Excess:

-

Determine the desired molar excess of the NHS ester relative to the protein. A starting point of 10-50 fold molar excess is recommended. The optimal ratio will depend on the number of accessible primary amines on the protein and the desired degree of labeling.

-

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of NHS-Nonanoate | 10-50X | May need optimization for desired labeling degree. |

| Reaction pH | 8.0-9.0 | Optimal for deprotonation of primary amines. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins. |

| Reaction Time | 1-4 hours | Longer times may be needed at lower temperatures. |

| Quenching Agent | 1 M Tris-HCl or Glycine | Final concentration of 50-100 mM. |

-

Labeling Reaction:

-

Add the calculated volume of the NHS-nonanoate stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] Protect the reaction from light if the protein is light-sensitive.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted NHS-nonanoate and byproducts using size-exclusion chromatography (desalting column).[1][3]

-

Due to the increased hydrophobicity of the labeled protein, hydrophobic interaction chromatography (HIC) may also be an effective purification method to separate labeled from unlabeled protein.[8]

-

Workflow for Protein Labeling

Application Notes

The covalent attachment of a nonanoate chain to a protein can have significant effects on its physicochemical properties and biological activity.

-

Increased Hydrophobicity: The most immediate consequence of labeling is an increase in the protein's overall hydrophobicity.[9] This can be useful for:

-

Studying Protein-Membrane Interactions: The lipid chain can act as a membrane anchor, facilitating the association of the protein with lipid bilayers.[6][7][10] This is valuable for investigating the mechanisms of membrane-associated proteins.

-

Modulating Protein Localization: By increasing hydrophobicity, the labeled protein may be targeted to cellular membranes or hydrophobic pockets of other proteins.[5]

-

-

Probing Protein Structure and Function: Fatty acylation is a natural post-translational modification that regulates the function of many proteins.[5][7] Using NHS-nonanoate, researchers can mimic this modification to study its effects on:

-

Enzyme activity: Lipidation can alter the conformation and activity of enzymes.

-

Protein-protein interactions: The attached lipid chain can either promote or inhibit interactions with other proteins.[6]

-

-

Drug Development: Introducing a lipid moiety can enhance the therapeutic properties of a protein by:

-

Improving pharmacokinetic profiles: The lipid chain can promote binding to serum albumin, extending the protein's half-life in circulation.

-

Enhancing cell permeability: For some proteins, lipidation may facilitate entry into cells.

-

Signaling Pathway Example: Membrane Recruitment and Activation

Troubleshooting and Considerations

-

Protein Precipitation: The increased hydrophobicity of the labeled protein may lead to aggregation and precipitation. To mitigate this, consider:

-

Working with lower protein concentrations.

-

Including mild, non-ionic detergents (e.g., Tween-20, Triton X-100) in the reaction and purification buffers.

-

Optimizing the degree of labeling to avoid over-modification.

-

-

Low Labeling Efficiency: If the labeling efficiency is low, consider:

-

Increasing the molar excess of the NHS ester.

-

Ensuring the pH of the reaction buffer is between 8.0 and 9.0.

-

Confirming that the protein buffer is free of contaminating primary amines.

-

Using a fresh stock of anhydrous DMSO or DMF.

-

-

Heterogeneity of the Labeled Product: Labeling with NHS esters will typically result in a heterogeneous mixture of proteins with varying numbers of nonanoate chains attached at different lysine residues and the N-terminus.[1] This can be characterized by mass spectrometry. For site-specific labeling, alternative chemistries may be required.

Conclusion

Protein labeling with this compound is a valuable technique for introducing a hydrophobic aliphatic chain onto a protein of interest. This modification can be a powerful tool for researchers studying protein-lipid interactions, cellular signaling, and for the development of protein-based therapeutics. Careful optimization of the labeling protocol is crucial to achieve the desired degree of modification while maintaining the protein's structural integrity and function.

References

- 1. glenresearch.com [glenresearch.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein fatty acylation: a novel mechanism for association of proteins with membranes and its role in transmembrane regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Antibody Conjugation with 2,5-Dioxopyrrolidin-1-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of antibodies with various molecules is a cornerstone of modern biotechnology, enabling the development of powerful research tools, diagnostic reagents, and therapeutic agents such as antibody-drug conjugates (ADCs). One common method for this modification is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on the antibody surface to form stable amide bonds. This document provides a detailed protocol for the conjugation of 2,5-Dioxopyrrolidin-1-yl nonanoate, an NHS ester with a nine-carbon aliphatic chain, to antibodies.

This compound allows for the introduction of a hydrophobic nonanoate moiety onto the antibody. This can be useful for a variety of applications, including the development of novel ADCs where the nonanoate may act as a linker or modulate the physicochemical properties of the antibody. The fundamental reaction involves the nucleophilic attack of the ε-amino group of lysine residues on the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[][2] The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to ensure the primary amines are deprotonated and thus more nucleophilic.[]

Chemical Reaction Pathway

The conjugation of this compound to an antibody proceeds via a nucleophilic acyl substitution reaction. The primary amine groups, predominantly from lysine residues on the antibody, act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

References

Application Notes and Protocols: Cell Surface Modification Using 2,5-Dioxopyrrolidin-1-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of 2,5-Dioxopyrrolidin-1-yl nonanoate for the modification of cell surface proteins. This reagent is an N-hydroxysuccinimide (NHS) ester of nonanoic acid, designed to react with primary amines on extracellular domains of membrane proteins, effectively labeling the cell surface.

Introduction

Cell surface modification is a powerful technique for studying cellular interactions, tracking cell populations, and developing targeted drug delivery systems.[1][2] this compound is an amine-reactive compound that covalently attaches a nonanoate moiety to cell surface proteins.[3] The NHS ester reacts with primary amines (e.g., on lysine residues) to form stable amide bonds.[4][5][6] The nine-carbon nonanoate chain is lipophilic and may enhance interactions with the cell membrane.[3] This modification is generally applicable to a wide range of mammalian cell types for various downstream applications, including fluorescence imaging, cell tracking, and proteomic analysis.[7]

Principle of Reaction:

N-hydroxysuccinimide (NHS) esters are widely used for amine modification due to their reactivity in physiological buffers.[5][8] The reaction of this compound with a primary amine on a cell surface protein results in the formation of a stable amide bond and the release of NHS. The reaction is most efficient at a pH of 8.0-8.5.[5][9]

Applications

-

Cell Surface Protein Labeling: Covalently attaches a lipophilic tag to cell surface proteins for studying membrane dynamics.[4][7]

-

Probing Protein Interactions: The nonanoate modification can be used to study the influence of lipophilicity on protein-protein or protein-lipid interactions.

-

Drug Delivery: The modified cell surface can be used as a platform for the subsequent attachment of drugs or imaging agents.

-

Cell Tracking: Labeled cells can be tracked in vitro and in vivo.[7]

Materials and Methods

Reagent Preparation and Storage

Proper handling and storage of this compound are critical to maintain its reactivity. NHS esters are susceptible to hydrolysis, especially in aqueous environments.[4][10]

| Parameter | Recommendation |

| Storage | Store the lyophilized solid at -20°C or -80°C, desiccated and protected from light.[4] |

| Reconstitution | Bring the vial to room temperature before opening to prevent condensation.[4] Dissolve in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[5][8] |

| Stock Solution Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] |

Experimental Protocols

The following are generalized protocols for labeling adherent and suspension cells. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Labeling of Adherent Cells

This protocol is suitable for cells grown in multi-well plates or culture dishes.

| Step | Procedure | Notes |

| 1. Cell Preparation | Culture adherent cells to the desired confluency (typically 70-90%) in a suitable culture vessel. | Ensure cells are healthy and evenly distributed. |

| 2. Washing | Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[9][11] | Performing this step on ice helps to minimize membrane internalization.[9] |

| 3. Reagent Preparation | Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 2-5 mM).[9] | Prepare this solution immediately before use to minimize hydrolysis.[4] |

| 4. Labeling Reaction | Add the labeling solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at room temperature or on ice.[9][12] | Incubation on ice can reduce the internalization of the label.[9] |

| 5. Quenching | Remove the labeling solution and wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to stop the reaction.[9] | The primary amines in the quenching buffer will react with and inactivate any remaining NHS ester. |

| 6. Final Washes | Wash the cells three times with PBS to remove excess quenching buffer and unreacted reagent. | |

| 7. Downstream Processing | The labeled cells are now ready for downstream applications such as imaging, flow cytometry, or cell lysis for biochemical analysis. |

Protocol 2: Labeling of Suspension Cells

This protocol is suitable for cells grown in suspension culture.

| Step | Procedure | Notes |

| 1. Cell Preparation | Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. | |

| 2. Washing | Resuspend the cell pellet in ice-cold PBS (pH 8.0) and centrifuge again. Repeat this wash step three times.[9] | Thorough washing is crucial to remove amine-containing media.[9] |

| 3. Cell Resuspension | Resuspend the washed cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 10^7 cells/mL. | A higher cell concentration can improve labeling efficiency.[9] |

| 4. Reagent Preparation | Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 2-5 mM).[9] | Prepare this solution immediately before use.[4] |

| 5. Labeling Reaction | Add the labeling solution to the cell suspension and incubate for 30 minutes at room temperature or on ice with gentle mixing.[9] | Gentle agitation ensures uniform labeling. |

| 6. Quenching | Add quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to the cell suspension and incubate for 10 minutes. Centrifuge and discard the supernatant.[9] | |

| 7. Final Washes | Wash the cells three times with PBS by repeated centrifugation and resuspension to remove excess quenching buffer and unreacted reagent. | |

| 8. Downstream Processing | The labeled cells are now ready for downstream applications. |

Visualizations

Experimental Workflow for Cell Surface Modification

Caption: Workflow for cell surface modification.

Representative Signaling Pathway Affected by Surface Modification

Caption: Receptor-mediated signaling pathway.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Hydrolyzed NHS ester | Use fresh stock solution of this compound. Prepare labeling solution immediately before use. |

| Incorrect pH of buffer | Ensure the pH of the PBS is between 8.0 and 8.5 for optimal reaction.[5][9] | |

| Presence of primary amines in buffer or media | Thoroughly wash cells to remove any traces of amine-containing substances like Tris or glycine from the culture media.[9] | |

| High Cell Death | Reagent concentration is too high | Perform a titration experiment to determine the optimal concentration of the labeling reagent for your specific cell type. |

| Prolonged incubation time | Reduce the incubation time. | |

| High Background Signal | Incomplete quenching | Ensure the quenching step is performed adequately with a sufficient concentration of quenching agent. |

| Insufficient washing | Increase the number and volume of washes after labeling and quenching. |

References

- 1. Advancing cell surface modification in mammalian cells with synthetic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell surface modification with polymers for biomedical studies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 104943-23-9 | Benchchem [benchchem.com]

- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. biocompare.com [biocompare.com]

- 7. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [en.bio-protocol.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Surface protein biotinylation [protocols.io]

- 12. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Dioxopyrrolidin-1-yl nonanoate in Drug Delivery System Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as NHS-nonanoate, is a valuable tool in the development of advanced drug delivery systems. This molecule is an N-hydroxysuccinimide (NHS) ester of nonanoic acid, featuring a nine-carbon aliphatic chain.[1] The NHS ester provides a reactive group for the straightforward conjugation to primary amines on therapeutic molecules or targeting ligands, forming stable amide bonds.[1][2] The nonanoate component introduces a lipophilic linker, which can be advantageous for enhancing the interaction of the drug delivery system with cellular membranes, potentially improving drug uptake and efficacy.[2] Lipophilic prodrugs and linkers have been shown to be beneficial in overcoming challenges such as poor absorption and drug resistance.

This document provides detailed application notes and protocols for the use of this compound in the development of targeted drug delivery systems, such as functionalized nanoparticles and liposomes.

Principle of Action